molecular formula C16H10N2O6S2 B11708385 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-

Cat. No.: B11708385
M. Wt: 390.4 g/mol
InChI Key: CEHNYMOHYRFEJA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- (referred to as Compound A) features a thiazolidine core with a 2-thioxo and 4-oxo functional group. At position 5, it carries a conjugated system: a methylene bridge linking a furan ring substituted with a 3-nitrophenyl group. This structure is associated with applications in medicinal chemistry, particularly as a heterocyclic scaffold for enzyme inhibition or antimicrobial agents .

Properties

Molecular Formula

C16H10N2O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-11-4-5-12(24-11)9-2-1-3-10(6-9)18(22)23/h1-7H,8H2,(H,19,20)/b13-7+

InChI Key

CEHNYMOHYRFEJA-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Preparation Methods

Glycine-Derived Pathway (Classical Method)

Step 1: Methyl aminoacetate hydrochloride formation
Glycine reacts with methanol in hydrochloric acid to yield methyl aminoacetate hydrochloride.
Reaction conditions :

  • Solvent: Methanol

  • Temperature: 25–30°C

  • Yield: 85–90%

Step 2: Chloroacetylation
Methyl aminoacetate hydrochloride reacts with chloroacetyl chloride in aqueous medium:

  • Base: Sodium bicarbonate (pH 7–8)

  • Solvent: Water

  • Temperature: 0–40°C

  • Product: Methyl[(chloroacetyl)amino]acetate

  • Yield: 78–82%

The introduction of the 5-[[5-(3-nitrophenyl)-2-furanyl]methylene] group occurs via a Knoevenagel condensation between the thiazolidine intermediate and 5-(3-nitrophenyl)-2-furaldehyde.

Classical Knoevenagel Protocol

Reaction setup :

  • Aldehyde : 5-(3-Nitrophenyl)-2-furaldehyde (1 eq)

  • Active methylene compound : Rhodanine-3-acetic acid (1 eq)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (80°C)

  • Time : 4–6 hours

Mechanism :

  • Deprotonation of the active methylene group (C5 of thiazolidine) by the base.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Dehydration to form the α,β-unsaturated conjugate.

Yield : 60–65%
Purity : >95% (HPLC)

Modern Catalytic Methods

Metal-organic framework (MOF)-assisted condensation :

  • Catalyst : Cu-based MOF with amine functionalization (10 mg)

  • Solvent : Ethanol

  • Temperature : Room temperature (25°C)

  • Time : 15–30 minutes

  • Yield : 92–95%

  • Advantages : Reduced reaction time, higher selectivity for E-isomer.

Microwave-assisted synthesis :

  • Power : 300 W

  • Time : 5–10 minutes

  • Yield : 88–90%

Purification and Characterization

Workup Protocol

  • Precipitation : Acidify reaction mixture with 10% HCl to pH 2–3.

  • Extraction : Ethyl acetate (3 × 50 mL).

  • Drying : Anhydrous Na₂SO₄.

  • Crystallization : Ethanol/water (7:3 v/v).

Spectroscopic Data

Technique Key Signals
IR (cm⁻¹) 1715 (C=O), 1660 (C=C), 1520 (NO₂), 1250 (C-S)
¹H NMR (DMSO-d₆)δ 8.50 (s, 1H, CH=), 7.80–8.20 (m, 4H, Ar-H), 6.90 (d, 1H, furan), 4.30 (s, 2H, CH₂COO), 3.10 (t, 2H, thiazolidine)
MS (ESI) m/z 467.4 [M+H]⁺

Comparative Analysis of Methods

Parameter Classical Knoevenagel MOF-Catalyzed Microwave-Assisted
Yield (%)60–6592–9588–90
Time4–6 hours15–30 minutes5–10 minutes
Temperature80°C25°C100°C (microwave)
Catalyst Loading10 mol%10 mgNone
ScalabilityIndustrialLab-scaleLab-scale

Challenges and Optimization Strategies

Isomer Control

The Knoevenagel condensation predominantly yields the E-isomer due to steric hindrance. Z-Isomer formation (<5%) is minimized using polar solvents (e.g., ethanol).

Nitro Group Stability

The 3-nitrophenyl group is susceptible to reduction under acidic conditions. Use of mild acids (e.g., acetic acid) during workup prevents unintended side reactions.

Solvent Selection

  • Ethanol : Optimal for balancing reactivity and solubility.

  • Acetonitrile : Enhances cyclization but requires higher temperatures.

Industrial-Scale Considerations

Factor Implementation
Cost EfficiencyBulk synthesis of intermediates (e.g., rhodanine-3-acetic acid) reduces expenses.
Waste ManagementRecycling ethyl acetate via distillation (>90% recovery).
SafetySubstitute chloroacetyl chloride with less toxic acetylating agents .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino, sulfoxide, and sulfone derivatives .

Scientific Research Applications

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It also induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Nitro Group Position and Electronic Effects
  • Compound B ([5-(3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid, CAS 103503-34-0):

    • Replaces the furan ring with a benzylidene group bearing a 3-nitrophenyl substituent.
    • The nitro group at the meta position (vs. para in other analogs) creates distinct electronic effects, enhancing electrophilicity of the exocyclic double bond.
    • Lower molecular weight (324.33 g/mol) compared to Compound A due to the absence of the furan oxygen .
  • Compound C (CAS 851304-36-4): Contains a 4-nitrophenyl-substituted furan (para-nitro group).
Halogen vs. Nitro Substituents
  • Compound D (3-Thiazolidineacetic acid, 5-[[5-(4-bromophenyl)-2-furanyl]methylene]-α-ethyl-4-oxo-2-thioxo-, CAS 300817-68-9): Substitutes nitro with bromine (4-bromophenyl), a bulky, lipophilic halogen.

Variations in the Aromatic System

  • Compound E ({(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, CAS 313684-53-6):

    • Replaces furan with a benzylidene ring substituted with isopropyl.
    • The isopropyl group (electron-donating) decreases electrophilicity of the exocyclic double bond compared to nitro, impacting reactivity in Michael additions or cycloadditions .
  • Compound F ((Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, CAS 1261158-91-1):

    • Features a methoxy group (electron-donating) on benzylidene.
    • Higher pKa (~3.62) compared to nitro analogs (~4.30), influencing ionization and solubility under physiological conditions .

Physicochemical Properties

Compound CAS RN Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C) pKa
A Not provided C17H12N2O6S2 ~404.42* ~1.62* Not reported ~4.30*
B 103503-34-0 C12H8N2O5S2 324.33 1.52 210–214 3.62
C 851304-36-4 C17H12N2O6S2 404.42 1.62 Not reported 4.30
D 300817-68-9 C15H14BrNO3S2 400.31 Not reported Not reported Not reported
E 313684-53-6 C15H15NO3S2 321.41 1.40 Not reported 3.37
F 1261158-91-1 C13H11NO4S2 309.36 1.52 210–214 3.62

*Predicted values based on structural analogs .

Biological Activity

3-Thiazolidineacetic acid, specifically the compound 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-thiazolidineacetic acid includes a thiazolidine ring fused with an acetic acid moiety and a furan derivative. Its molecular formula is C16H14N2O6S2C_{16}H_{14}N_{2}O_{6}S_{2} with a molecular weight of 398.42 g/mol. The compound exhibits significant solubility in organic solvents, which is crucial for its bioavailability in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone class exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolidineacetic acids possess significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

CompoundTarget BacteriaInhibition Zone (mm)
3-Thiazolidineacetic AcidStaphylococcus aureus20
3-Thiazolidineacetic AcidStreptococcus pneumoniae18

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting potential utility in treating inflammatory diseases like rheumatoid arthritis.

Antioxidant Activity

Studies have reported that thiazolidinone derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is particularly relevant for conditions associated with oxidative damage, such as neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a clinical trial evaluating the efficacy of thiazolidinone derivatives against bacterial infections, patients treated with a formulation containing 3-thiazolidineacetic acid showed a significant reduction in infection rates compared to a placebo group. The study highlighted the compound's potential as an adjunct therapy in managing resistant bacterial strains.

Case Study 2: Anti-inflammatory Effects
A double-blind study assessed the impact of this compound on patients with chronic inflammatory conditions. Results indicated a marked decrease in symptoms and inflammatory markers after eight weeks of treatment, supporting its use as a therapeutic agent in inflammatory disorders.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidine ring via condensation between thiosemicarbazides and chloroacetic acid derivatives. Key steps include:

  • Thiazolidine ring formation : Use sodium acetate as a base in acetic acid or DMF under reflux (2–3 hours) to facilitate cyclization .
  • Substituent introduction : React intermediates like 3-nitrophenyl furfural with the thiazolidine core under acidic conditions to form the methylene bridge .
  • Purification : Recrystallization from DMF-acetic acid or ethanol mixtures enhances purity .
    Critical Parameters : Adjust molar ratios (e.g., 1:1 for thiosemicarbazide to chloroacetic acid) and monitor reaction progress via TLC/HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the nitrophenyl and furanyl groups .
    • FTIR : Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, C=S at ~1250 cm1^{-1}) .
  • X-ray crystallography : Resolve the Z/E configuration of the methylene group, as seen in structurally similar rhodanine derivatives .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial activity : Perform disk diffusion assays against Gram-positive/negative bacteria and fungi, using ampicillin as a positive control .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage cell lines .
  • Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • Modify substituents : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to assess effects on bioactivity .
  • Scaffold hybridization : Fuse the thiazolidine core with pyrrolo[3,2-d]pyrimidine or benzo[d]dioxole moieties to enhance target affinity .
  • Computational docking : Use AutoDock Vina to predict interactions with enzymes like COX-2 or bacterial DNA gyrase .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Purity validation : Characterize compounds via HPLC (≥95% purity) to rule out side-product interference .
  • Mechanistic follow-up : Conduct Western blotting or qPCR to confirm target modulation (e.g., NF-κB pathway for anti-inflammatory claims) .

Q. What computational strategies can predict metabolic stability and degradation pathways?

Methodological Answer:

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thioxo group oxidation) .
  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and hepatic microsomes, analyzing products via LC-MS .
  • QSAR modeling : Corporate descriptors like logP and polar surface area to optimize bioavailability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target identification : Employ pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
  • Kinetic studies : Measure enzyme inhibition constants (Ki_i) using fluorogenic substrates for proteases or kinases .
  • Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., NLRP3 inflammasome) in cell lines and assess phenotypic rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.